molecular formula C15H13N3O3S B11198682 methyl 2-(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamido)acetate

methyl 2-(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamido)acetate

Cat. No.: B11198682
M. Wt: 315.3 g/mol
InChI Key: IFVFSPFAJBFNJS-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]formamido}acetate is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]formamido}acetate typically involves the reaction of 3-aminothieno[2,3-b]pyridines with 2,5-dimethoxytetrahydrofuran. This reaction yields substituted 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines . The Curtius rearrangement of 2-acylazido-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines is another method that produces 4,5-dihydropyrido[3",2":4,5]thieno[2,3-e]pyrrolo[1,2-a]pyrazin-4-ones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]formamido}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrole and thieno[2,3-b]pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 2-{[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]formamido}acetate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]formamido}acetate is unique due to its specific combination of a pyrrole ring fused with a thieno[2,3-b]pyridine structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H13N3O3S

Molecular Weight

315.3 g/mol

IUPAC Name

methyl 2-[(3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carbonyl)amino]acetate

InChI

InChI=1S/C15H13N3O3S/c1-21-11(19)9-17-14(20)13-12(18-7-2-3-8-18)10-5-4-6-16-15(10)22-13/h2-8H,9H2,1H3,(H,17,20)

InChI Key

IFVFSPFAJBFNJS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)C1=C(C2=C(S1)N=CC=C2)N3C=CC=C3

Origin of Product

United States

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